molecular formula C16H25N3O2 B3012339 (R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate CAS No. 1349699-77-9

(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate

Cat. No.: B3012339
CAS No.: 1349699-77-9
M. Wt: 291.395
InChI Key: JXBUOGOUJLTBTC-CQSZACIVSA-N
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Description

(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate is a chiral piperidine derivative featuring a pyridin-3-ylmethylamino substituent at the 3-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The (R)-configuration at the 3-position introduces stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Properties

IUPAC Name

tert-butyl (3R)-3-(pyridin-3-ylmethylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-5-7-14(12-19)18-11-13-6-4-8-17-10-13/h4,6,8,10,14,18H,5,7,9,11-12H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBUOGOUJLTBTC-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

It features a piperidine ring substituted with a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a derivative was tested against several cancer cell lines, showing significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by interactions with specific protein targets.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that similar piperidine derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. By inhibiting MAO-B, these compounds may reduce oxidative stress and neuronal damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:

ModificationEffect on Activity
Substitution on the piperidine ringIncreased binding affinity to target proteins
Variation in pyridine substitutionEnhanced solubility and bioavailability
Alteration of the tert-butyl groupImproved pharmacokinetic properties

These modifications have led to the development of more potent analogs with improved therapeutic profiles.

Case Studies

  • Anticancer Efficacy : A study investigated a series of piperidine derivatives, including this compound, against various cancer cell lines. The results demonstrated that certain analogs exhibited IC50 values significantly lower than doxorubicin, indicating superior efficacy in inhibiting cancer cell growth .
  • Neuroprotection : In a preclinical model of Parkinson's disease, compounds structurally related to (R)-tert-butyl derivatives showed a marked reduction in neurodegeneration markers when administered prior to neurotoxin exposure. This suggests potential for therapeutic application in neurodegenerative disorders .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound has been investigated for its potential as an inhibitor in various enzymatic pathways, which could lead to therapeutic applications in treating conditions such as hypertension and other cardiovascular diseases. Its structural similarity to known pharmacological agents suggests it may exhibit significant biological activity.
    • Preliminary studies indicate that it may interact with specific receptors involved in cardiovascular regulation, warranting further investigation through biological assays to elucidate its mechanism of action.
  • Drug Development :
    • The unique combination of functional groups allows for versatile modifications, making (R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate suitable for the development of novel therapeutic agents. Its synthesis often involves protecting group strategies to enhance selectivity during reactions, which is crucial for optimizing drug candidates .
    • The compound's ability to be modified can lead to derivatives with improved efficacy or reduced side effects, making it an important candidate in drug design initiatives.
  • Biological Interaction Studies :
    • Interaction studies are essential for understanding how this compound interacts with biological macromolecules such as proteins and enzymes. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to study these interactions and assess binding affinities.
    • Such studies provide insights into its potential therapeutic applications and help refine its chemical structure for improved efficacy.

Case Studies and Findings

Several studies have highlighted the potential of this compound:

  • Inhibitory Activity : A study demonstrated that derivatives of this compound exhibited inhibitory activity against certain kinases involved in cancer progression, suggesting potential applications in oncology.
  • Cardiovascular Research : Research indicates that compounds structurally related to this compound may modulate blood pressure through selective receptor engagement, highlighting its relevance in cardiovascular therapies.

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

  • Structure: Pyridin-3-yl group at the 4-position of the piperidine ring; amino group at the same position.
  • Molecular Formula : C₁₅H₂₃N₃O₂ .
  • Molecular Weight : 277.36 g/mol .
  • Physical State : Light yellow solid .
  • Key Differences: Substituent Position: The target compound has a pyridin-3-ylmethylamino group at the 3-position, whereas PK03447E-1 features a pyridin-3-yl group directly at the 4-position.
  • Safety : PK03447E-1 requires respiratory, hand, and eye protection during handling , suggesting similar precautions may apply to the target compound.

(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate (CAS 1217629-55-4)

  • Structure: 2-Aminoethyl substituent at the 3-position.
  • Molecular Formula : C₁₂H₂₄N₂O₂ .
  • Molecular Weight : 228.335 g/mol .
  • Applications: Aminoethyl derivatives are often intermediates in drug synthesis (e.g., for β-amino alcohol motifs), whereas the pyridinylmethylamino group in the target compound may confer affinity for metalloenzymes or receptors .

(R)-tert-Butyl 3-(2-chloropyrimidin-4-ylamino)piperidine-1-carboxylate (CAS 1380917-77-0)

  • Structure: Chloropyrimidinylamino group at the 3-position.
  • Molecular Formula : C₁₄H₂₁ClN₄O₂ .
  • Molecular Weight : 312.80 g/mol .
  • Key Differences :
    • Heterocyclic Influence: The chloropyrimidine moiety introduces electronegative and hydrogen-bonding capabilities, which are absent in the target compound’s pyridinylmethyl group. This could enhance binding to nucleic acids or kinase targets .

tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1345456-44-1)

  • Structure: Aminomethyl and fluorine substituents at the 3-position.
  • Molecular Formula : C₁₁H₂₁FN₂O₂ .
  • Molecular Weight : 232.29 g/mol .
  • Key Differences :
    • Fluorine Effect: The fluorine atom increases metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s pyridine group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Potential Applications
(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate (Target) Inferred: ~C₁₆H₂₆N₄O₂ ~314.41 (estimated) 3-(Pyridin-3-ylmethyl)amino Chiral ligands, kinase inhibitors
PK03447E-1 C₁₅H₂₃N₃O₂ 277.36 4-Pyridin-3-yl, 4-amino Intermediate in drug synthesis
(R)-3-(2-Aminoethyl)piperidine-1-carboxylate C₁₂H₂₄N₂O₂ 228.335 3-(2-Aminoethyl) β-amino alcohol precursors
(R)-3-(Chloropyrimidinylamino)piperidine-1-carboxylate C₁₄H₂₁ClN₄O₂ 312.80 3-(2-Chloropyrimidin-4-ylamino) Anticancer agents, kinase inhibitors
(R)-3-(Aminomethyl)-3-fluoropiperidine-1-carboxylate C₁₁H₂₁FN₂O₂ 232.29 3-(Aminomethyl), 3-fluoro CNS-targeting therapeutics

Research Findings and Implications

  • Stereochemical Impact : The (R)-configuration in the target compound and its analogs (e.g., CAS 1345456-44-1 ) is crucial for enantioselective interactions, such as binding to G-protein-coupled receptors (GPCRs) or ion channels.
  • Solubility and Stability : Pyridine-containing compounds (e.g., PK03447E-1 ) often exhibit moderate aqueous solubility due to the basic nitrogen, whereas fluorinated derivatives (e.g., CAS 1345456-44-1 ) show enhanced metabolic stability.
  • Biological Activity: The pyridinylmethylamino group in the target compound may mimic natural ligands in medicinal chemistry, similar to how chloropyrimidine derivatives (CAS 1380917-77-0 ) act as kinase inhibitors.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Amine coupling3-Pyridinecarboxaldehyde, NaBH(OAc)₃, DCM65–78>95
Boc deprotectionHCl/dioxane (4M), 0°C9098

Q. Table 2: Stability Profile

ConditionDegradation ProductsHalf-Life (h)Reference
pH 7.4 (37°C)None detected>48
pH 2.0 (37°C)Hydrolyzed carbamate12

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